molecular formula C8H10ClNO2S B8719446 N-(2-Chloro-4-methylphenyl)methanesulfonamide CAS No. 109495-72-9

N-(2-Chloro-4-methylphenyl)methanesulfonamide

Cat. No. B8719446
CAS RN: 109495-72-9
M. Wt: 219.69 g/mol
InChI Key: QBNRIPARNPFTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chloro-4-methylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C8H10ClNO2S and its molecular weight is 219.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Chloro-4-methylphenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Chloro-4-methylphenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

109495-72-9

Product Name

N-(2-Chloro-4-methylphenyl)methanesulfonamide

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)methanesulfonamide

InChI

InChI=1S/C8H10ClNO2S/c1-6-3-4-8(7(9)5-6)10-13(2,11)12/h3-5,10H,1-2H3

InChI Key

QBNRIPARNPFTSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-4-methylaniline (5.00 g) and triethylamine (3.57 g) in dichloromethane (100 ml) was cooled to 0° C. Methanesulphonyl chloride (4.04 g) was added dropwise and the mixture stirred at ambient temperature overnight. The mixture was then washed with 2N aqueous hydrochloric acid solution (50 ml) and the solvent removed by evaporation. The residue was dissolved in ethyl acetate (75 ml) extracted with 2N aqueous sodium hydroxide solution (2×50 ml). The aqueous phase was acidified with 2N aqueous hydrochloric acid solution and extracted with ethyl acetate (2×75 ml). This was subsequently dried (MgSO4) and the solvent evaporated. Thus was obtained N-(2-chloro-4-methylphenyl)methanesulphonamide (2.5 g, 32%). NMR Spectrum 2.33 (3H, s), 2.97 (3H, s), 6.6 (1H, s), 7.10 (1H, d), 7.25 (1H, s), 7.52 (1H, d).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step Two

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